molecular formula C5H4N2O4 B3023387 5-nitro-1H-pyrrole-2-carboxylic acid CAS No. 13138-72-2

5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B3023387
CAS No.: 13138-72-2
M. Wt: 156.1 g/mol
InChI Key: VAOZHQMZMOXIRY-UHFFFAOYSA-N
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Description

Contextualization of Pyrrole (B145914) Carboxylic Acids within Heterocyclic Chemistry

Pyrrole is a five-membered aromatic heterocycle that serves as a fundamental structural unit in a multitude of biologically crucial molecules, including heme and chlorophyll. researchgate.net Its derivatives are ubiquitous in nature and are pivotal in medicinal chemistry. The incorporation of a carboxylic acid group onto the pyrrole ring, forming pyrrole carboxylic acids, significantly enhances the scaffold's utility. The carboxylic acid function is a vital component in drug design, often improving a molecule's water solubility and serving as a key part of a pharmacophore—the essential molecular features necessary for biological activity. researchgate.net Pyrrole-2-carboxylic acid, for instance, is a known plant metabolite and serves as a conjugate acid for pyrrole-2-carboxylate. nih.gov These compounds are not only biologically relevant on their own but also act as versatile intermediates for the synthesis of more complex, biologically active compounds and materials. rsc.orgresearchgate.net

Significance of Nitrated Pyrrole Derivatives in Contemporary Chemical Research

The introduction of a nitro group (—NO₂) onto a pyrrole ring creates a nitrated pyrrole derivative, a class of compounds that has garnered significant interest in modern chemical research. The nitro group is a strong electron-withdrawing group, which substantially alters the electronic properties and reactivity of the aromatic pyrrole ring. stackexchange.com This modification can have profound effects on the molecule's biological activity.

A prominent example of the significance of nitrated pyrroles is found in the pyrrolomycin family of natural products. nih.gov These compounds, which feature a polyhalogenated nitropyrrole nucleus, are potent antibiotics. nih.gov The presence of the nitro group is a key structural characteristic linked to their powerful biological action, which includes the ability to function as protonophores that disrupt bacterial membrane potential. nih.gov The proven efficacy of naturally occurring nitrated pyrroles provides a strong rationale for contemporary research into the synthesis and application of novel compounds containing this motif, as they hold promise for the development of new therapeutic agents, particularly antimicrobials. nih.govnih.gov

Overview of Academic Research Trajectories for 5-Nitro-1H-pyrrole-2-carboxylic Acid

Direct and extensive academic studies focusing solely on the properties of this compound are limited. Instead, its primary role in the scientific literature and research landscape is that of a valuable chemical building block or synthetic intermediate. nih.gov The research trajectory for this compound is therefore defined by its application in the synthesis of more elaborate molecules.

The structure of this compound is strategically functionalized. It possesses:

A pyrrole core, a proven scaffold for biological activity. nih.gov

A carboxylic acid group at the 2-position, which serves as a convenient handle for synthetic modifications, such as amide bond formation. researchgate.net

A nitro group at the 5-position, a feature known to impart potent biological activity, as seen in the pyrrolomycin antibiotics. nih.gov

This combination of features makes it an attractive starting material for medicinal chemists aiming to design novel compounds, particularly in the search for new antibacterial agents. nih.gov Research involving this compound is typically part of a broader program focused on creating libraries of new pyrrole derivatives for biological screening. The existence of patents associated with its chemical structure further underscores its utility as a precursor in the development of proprietary compounds. nih.gov Therefore, the academic and industrial interest in this compound is centered on its potential to be transformed into new chemical entities with specific, targeted biological functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-5(9)3-1-2-4(6-3)7(10)11/h1-2,6H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZHQMZMOXIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625206
Record name 5-Nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-72-2
Record name 5-Nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 5 Nitro 1h Pyrrole 2 Carboxylic Acid

Established Synthetic Routes to 5-Nitro-1H-pyrrole-2-carboxylic Acid

Established synthetic routes focus on reliable and well-documented chemical transformations. These methods include the direct functionalization of a pyrrole (B145914) scaffold, the construction of the pyrrole ring from acyclic precursors, and the interconversion of functional groups on a substituted pyrrole.

Direct Nitration of Pyrrole-2-carboxylic Acid Scaffolds

The direct introduction of a nitro group onto the pyrrole ring via electrophilic aromatic substitution is a primary strategy for synthesizing nitro-pyrroles. However, the pyrrole ring is highly activated and susceptible to polymerization under the harsh acidic conditions of typical nitrating mixtures (e.g., nitric acid and sulfuric acid). uop.edu.pkquimicaorganica.orgstackexchange.com Consequently, milder reagents are required for the successful nitration of pyrrole derivatives.

The preferred method for the nitration of pyrrole and its derivatives involves using a cold solution of nitric acid in acetic anhydride (B1165640). uop.edu.pkquimicaorganica.org This combination generates acetyl nitrate, a less aggressive nitrating agent that minimizes side reactions like polymerization. For pyrrole-2-carboxylic acid or its esters, the electron-withdrawing carboxylate group directs the incoming electrophile. Due to the stability of the intermediate carbocation, electrophilic substitution on the pyrrole ring is favored at the C2 and C5 positions. quimicaorganica.org When the C2 position is blocked by the carboxylic acid group, nitration occurs predominantly at the C5 position.

Research indicates that the nitration of pyrrole-carboxylic acids with nitric acid in acetic anhydride can yield a mixture of nitropyrrole-carboxylic acids. researchgate.net Further nitration of 2-nitropyrrole using this reagent at low temperatures has been shown to produce a mixture of 2,4- and 2,5-dinitropyrrole, demonstrating the feasibility of introducing nitro groups onto the ring via this method. stackexchange.com

Table 1: Reagents and Conditions for Direct Nitration of Pyrrole Scaffolds
SubstrateNitrating AgentConditionsPrimary ProductReference
PyrroleNitric acid in Acetic AnhydrideCold solution2-Nitropyrrole uop.edu.pkquimicaorganica.org
Pyrrole-carboxylic acidsNitric acid in Acetic Anhydride-Mixture of nitropyrrole-carboxylic acids researchgate.net
2-NitropyrroleNitric acid in Acetic Anhydride-15 °CMixture of 2,4- and 2,5-dinitropyrrole stackexchange.com

Cycloaddition Reactions in Pyrrole Ring Formation with Nitro Functionality

An alternative to functionalizing a pre-existing pyrrole ring is to construct the heterocyclic system from acyclic precursors where the nitro functionality is already incorporated. Cycloaddition reactions provide a powerful tool for assembling complex heterocyclic scaffolds. While classical Diels-Alder reactions are common, other modern cycloaddition strategies are effective for pyrrole synthesis.

A notable example is the reaction between β-nitroacrylates and β-enaminones. This method allows for the one-pot synthesis of polyfunctionalized pyrroles under mild, solvent-free conditions at room temperature. rsc.org This approach is highly efficient and aligns with the principles of green chemistry. The reaction proceeds through a cascade of transformations, ultimately leading to the formation of the pyrrole ring with the nitro group in the desired position. Although this specific reaction may produce a different substitution pattern, the principle demonstrates a viable strategy for constructing 5-nitro-pyrrole scaffolds by selecting appropriately substituted starting materials.

Functional Group Transformations to Yield this compound

A common and practical route to this compound involves the transformation of a related functional group on the pyrrole ring. The most direct method is the hydrolysis of its corresponding ester, such as methyl 5-nitro-1H-pyrrole-2-carboxylate or ethyl 5-nitro-1H-pyrrole-2-carboxylate. nih.gov

This synthetic sequence typically involves first synthesizing the ester, often because it is more stable or easier to purify than the carboxylic acid. The synthesis of N-1 substituted 2-nitropyrrole-3,4-dicarboxamides, for example, starts from diethyl 2-nitropyrrole-3,4-dicarboxylate. lookchem.com Similarly, the target acid can be obtained from its ester precursor. The esterification is followed by hydrolysis, usually under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid. This final step is a standard and high-yielding transformation in organic synthesis.

Advanced Synthetic Approaches for this compound and its Analogues

Modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods. Advanced approaches for preparing this compound include the use of novel catalytic systems and the application of green chemistry principles to minimize environmental impact.

Catalytic Strategies in Nitro-Pyrrole Synthesis

Catalysis offers a pathway to develop more efficient and selective reactions. For the synthesis of pyrrole derivatives, various catalytic systems have been explored. Iron-containing catalysts have been successfully employed in the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from simple pyrroles and alcohols. researchgate.net

More advanced strategies involve cascade reactions catalyzed by heterogeneous catalysts. For instance, a bifunctional cobalt catalyst has been developed for the cascade synthesis of diverse pyrroles from readily available nitroarenes. nih.gov This process involves the (transfer) hydrogenation of the nitroarene followed by a Paal–Knorr or Clauson-Kass condensation. While not directly producing the target molecule, this methodology showcases the power of heterogeneous catalysis to construct the pyrrole core from nitro-containing precursors in a single process. Such catalytic principles could be adapted for the synthesis of this compound by choosing appropriate starting materials.

Table 2: Examples of Catalytic Strategies in Pyrrole Synthesis
Reaction TypeCatalystReactantsProduct TypeReference
CarboxylationIron-containing catalysts1H-Pyrrole, Carbon tetrachloride, AlcoholsAlkyl 1H-pyrrole-2-carboxylates researchgate.net
Cascade Synthesis (Hydrogenation/Condensation)Heterogeneous Cobalt (Co/NGr-C@SiO2-L)Nitroarenes, 2,5-diketonesSubstituted N-aryl pyrroles nih.gov

Green Chemistry Principles in the Production of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. mdpi.com

For the synthesis of pyrrole derivatives, several green approaches have been reported. The previously mentioned synthesis of polyfunctionalized pyrroles from β-nitroacrylates and β-enaminones is a prime example, as it is performed at room temperature without a solvent or promoter, resulting in high yields and minimal waste. rsc.org Other green techniques applicable to pyrrole synthesis include the use of ultrasound or microwave irradiation to accelerate reaction rates, often reducing the need for high temperatures and long reaction times. mdpi.comsemanticscholar.org The use of environmentally benign solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions, further enhances the green credentials of a synthetic route. mdpi.comsemanticscholar.org The development of biocatalytic routes, using enzymes to perform specific chemical transformations like the carboxylation of pyrrole to pyrrole-2-carboxylic acid, represents a frontier in green synthesis, offering high selectivity under mild, aqueous conditions. mdpi.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The nitration of the pyrrole ring is a sensitive process, often complicated by the ring's susceptibility to polymerization under strongly acidic conditions. Therefore, the choice of nitrating agent and reaction conditions is paramount to achieving a high yield and selectivity for the desired 5-nitro isomer.

Direct nitration of pyrrole or its derivatives using a mixture of concentrated nitric acid and sulfuric acid is generally avoided due to the tendency of the pyrrole nucleus to undergo acid-catalyzed polymerization, leading to the formation of intractable tars. A milder and more effective nitrating agent for pyrroles is acetyl nitrate, typically generated in situ from nitric acid and acetic anhydride.

Research has shown that the nitration of 1H-pyrrole-2-carboxylic acid with nitric acid in acetic anhydride can lead to a mixture of products, including the desired this compound, the 4-nitro isomer (4-nitro-1H-pyrrole-2-carboxylic acid), and a decarboxylated product, 2-nitropyrrole. The regioselectivity of the nitration is influenced by the directing effects of the carboxylic acid group and the pyrrole nitrogen. The electron-withdrawing carboxylic acid group at the 2-position deactivates the adjacent 3-position and the more distant 5-position to a lesser extent, while the nitrogen atom activates all positions of the ring for electrophilic attack, with a preference for the alpha-positions (2 and 5). The interplay of these electronic effects often results in substitution at the 5-position.

To maximize the yield of the 5-nitro isomer and minimize the formation of byproducts, careful optimization of the reaction parameters is necessary. Key variables include the reaction temperature, the concentration of the nitrating agent, and the reaction time.

Table 1: Illustrative Optimization of Nitration Conditions for 1H-Pyrrole-2-carboxylic Acid Derivatives

EntryNitrating AgentSolventTemperature (°C)Reaction Time (h)Product Distribution (5-nitro : 4-nitro : other)Yield of 5-nitro isomer (%)
1HNO₃/H₂SO₄-01Complex mixture/PolymerizationLow
2Acetyl NitrateAcetic Anhydride-10 to 02Predominantly 5-nitroModerate
3Acetyl NitrateAcetic Anhydride-203Improved 5-nitro selectivityHigher
4Fuming HNO₃Acetic Anhydride-1524:1 mixture of 2,4- and 2,5-dinitropyrrole from 2-nitropyrroleN/A for this target

Lowering the reaction temperature, typically to between -20°C and 0°C, is a critical factor in controlling the reaction rate and preventing runaway reactions and polymerization. The slow, portion-wise addition of the nitrating agent to a solution of the pyrrole-2-carboxylic acid derivative in a suitable solvent, such as acetic anhydride, allows for better temperature control and improved selectivity.

Synthesis of Precursors and Intermediates for this compound

The primary precursor for the synthesis of this compound is 1H-pyrrole-2-carboxylic acid or its esters. Several methods exist for the preparation of these foundational molecules.

One common and efficient method for the synthesis of ethyl 1H-pyrrole-2-carboxylate involves the acylation of pyrrole with trichloroacetyl chloride to form 2-(trichloroacetyl)pyrrole, followed by alcoholysis with sodium ethoxide in ethanol (B145695). This multi-step process provides the desired ester in good yield. The free carboxylic acid can then be obtained by the hydrolysis of the ester.

Another versatile method for the synthesis of the pyrrole ring itself, which can then be functionalized, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. To synthesize a precursor for 1H-pyrrole-2-carboxylic acid, a suitably substituted 1,4-dicarbonyl compound would be required. The reaction is typically catalyzed by an acid and involves the formation of a dihydropyrrole intermediate which then dehydrates to form the aromatic pyrrole ring. The Paal-Knorr synthesis is a robust method that allows for the introduction of various substituents onto the pyrrole ring by choosing the appropriate 1,4-dicarbonyl precursor.

Table 2: Key Intermediates in the Synthesis of this compound

Compound NameStructureRole
PyrroleStarting material for the synthesis of the pyrrole ring system.
Trichloroacetyl chlorideAcylating agent for the introduction of the carbonyl group at the 2-position of pyrrole.
2-(Trichloroacetyl)pyrroleIntermediate in the synthesis of 1H-pyrrole-2-carboxylic acid esters.
Ethyl 1H-pyrrole-2-carboxylatePrecursor for nitration or hydrolysis to the carboxylic acid.
1H-pyrrole-2-carboxylic acidDirect precursor for the nitration reaction.

Structural Elucidation and Computational Characterization of 5 Nitro 1h Pyrrole 2 Carboxylic Acid

Spectroscopic Analysis Techniques for 5-Nitro-1H-pyrrole-2-carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In ¹H NMR spectroscopy, the protons on the pyrrole (B145914) ring are expected to appear as distinct signals. The introduction of the electron-withdrawing nitro group at the C5 position significantly deshields the adjacent proton at C4. Consequently, the H4 proton is expected to resonate at a higher chemical shift (further downfield) compared to the H3 proton. The N-H proton of the pyrrole ring and the acidic proton of the carboxylic acid would both appear as broad signals, with their chemical shifts being highly dependent on the solvent and concentration.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is anticipated to have the most downfield chemical shift, typically in the range of 160-180 ppm. libretexts.org The carbons of the pyrrole ring will also exhibit distinct signals. The C2 and C5 carbons, being directly attached to the electron-withdrawing carboxylic acid and nitro groups respectively, would be the most deshielded of the ring carbons. The C5 carbon, bonded to the strongly withdrawing nitro group, is expected to show a particularly significant downfield shift compared to the parent compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (N1)> 11.0 (broad)-
H (C3)6.5 - 7.0110 - 120
H (C4)7.5 - 8.0120 - 130
H (COOH)> 12.0 (broad)-
C2-125 - 135
C3-110 - 120
C4-120 - 130
C5-140 - 150
COOH-160 - 170

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by several key absorptions. The carboxylic acid O-H stretch will produce a very broad and strong band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers typically formed by carboxylic acids in the solid state. libretexts.org The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak, anticipated around 1700-1720 cm⁻¹. libretexts.org

The presence of the nitro group is confirmed by two distinct, strong absorptions: the asymmetric stretching vibration (ν_as(NO₂)) typically appearing between 1500 and 1560 cm⁻¹, and the symmetric stretching vibration (ν_s(NO₂)) found between 1340 and 1380 cm⁻¹. The N-H stretch of the pyrrole ring is expected as a moderate band around 3300-3400 cm⁻¹. nist.gov The aromatic C-H and C=C stretching vibrations of the pyrrole ring will also be present in their characteristic regions.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)
Carboxylic AcidO-H stretch (dimer)2500 - 3300Strong, Broad
Carboxylic AcidC=O stretch1700 - 1720Strong
Nitro GroupAsymmetric stretch (ν_as)1500 - 1560Strong
Nitro GroupSymmetric stretch (ν_s)1340 - 1380Strong
Pyrrole RingN-H stretch3300 - 3400Medium
Pyrrole RingC-H stretch3100 - 3150Medium
Pyrrole RingC=C stretch1400 - 1500Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing structural clues through its fragmentation pattern. The molecular formula of this compound is C₅H₄N₂O₄, corresponding to a molecular weight of 156.10 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 156. The fragmentation of aromatic carboxylic acids often proceeds through characteristic losses. libretexts.orglibretexts.org Common initial fragmentation pathways for this molecule would include the loss of a hydroxyl radical (-OH) to give a fragment at m/z = 139, and the loss of the entire carboxyl group (-COOH) to give a fragment at m/z = 111. libretexts.org

Further fragmentation is dictated by the nitro-substituted pyrrole ring. Aromatic nitro compounds are known to fragment via the loss of NO₂ (m/z = M - 46) and NO (m/z = M - 30). nih.gov Therefore, significant peaks might be expected at m/z = 110 (from loss of NO₂) and m/z = 126 (from loss of NO). Subsequent loss of carbon monoxide (CO) from acylium ions is also a common fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/zProposed Fragment Identity
156[M]⁺ (Molecular Ion)
139[M - OH]⁺
126[M - NO]⁺
111[M - COOH]⁺
110[M - NO₂]⁺

Crystallographic Studies of this compound and Related Compounds

Crystallographic studies, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Analysis of Solid-State Molecular Conformations

While a specific crystal structure for this compound has not been reported, the structure of the parent compound, 1H-pyrrole-2-carboxylic acid, offers significant insight. nih.gov It crystallizes in the monoclinic system, and its molecular structure is nearly planar, with a small dihedral angle between the pyrrole ring and the carboxyl substituent. nih.gov

Table 4: Crystal Data for the Related Compound 1H-Pyrrole-2-carboxylic Acid nih.gov
ParameterValue
FormulaC₅H₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.080 (3)
b (Å)5.0364 (10)
c (Å)14.613 (3)
β (°)98.969 (3)
Volume (ų)1023.6 (3)
Z8

Intermolecular Interactions and Hydrogen Bonding Networks in Pyrrole Carboxylic Acids

The solid-state packing of pyrrole carboxylic acids is heavily governed by intermolecular hydrogen bonds. In the crystal structure of 1H-pyrrole-2-carboxylic acid, molecules form distinct hydrogen-bonded motifs. nih.gov The most prominent interaction is the formation of centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This common arrangement is described using graph-set notation as an R₂²(8) ring. nih.gov

Furthermore, the N-H group of the pyrrole ring acts as a hydrogen bond donor, forming N-H···O interactions with the carbonyl oxygen of an adjacent dimer. This links the dimers into chains and creates a more extended R₂²(10) motif. nih.gov

In this compound, these fundamental interactions are expected to persist. The carboxylic acid groups will likely form the same R₂²(8) dimers. However, the introduction of the nitro group provides two additional, strong hydrogen bond acceptor sites (the oxygen atoms). This creates the potential for more complex and varied hydrogen bonding networks. The N-H donor of the pyrrole ring or weaker C-H donors could interact with the nitro oxygens, potentially leading to the formation of 2D sheets or 3D networks instead of simple chains. The nitro group's participation in the hydrogen-bonding network can significantly influence the crystal packing and physical properties of the compound. researchgate.net

Crystal Packing and Supramolecular Assembly of Nitro-Pyrrole Derivatives

The solid-state architecture of nitro-pyrrole derivatives is significantly influenced by a network of non-covalent interactions, which dictates their crystal packing and supramolecular assembly. The interplay of hydrogen bonding, and other weaker interactions, gives rise to well-defined, often layered, structures. An examination of related nitro-pyrrole compounds provides insight into the likely packing motifs of this compound.

In a study of several nitropyrrole-based compounds, including ethyl 4-nitro-1H-pyrrole-2-carboxylate, it was observed that the nitro groups are coplanar with the pyrrole ring. nih.gov This planarity facilitates the formation of extensive hydrogen-bonding networks. For instance, in the crystal structure of ethyl 4-nitro-1H-pyrrole-2-carboxylate, the molecules are organized into layer-like structures through a combination of N—H⋯O and C—H⋯O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar intermolecular interactions. The presence of the carboxylic acid group, a potent hydrogen bond donor and acceptor, would likely lead to the formation of centrosymmetric dimers via O—H⋯O hydrogen bonds between the carboxylic acid moieties, a common motif in carboxylic acid crystal structures. researchgate.net Furthermore, the N-H of the pyrrole ring and the C-H bonds can act as hydrogen bond donors to the oxygen atoms of the nitro and carboxyl groups of neighboring molecules, leading to a complex and stable three-dimensional lattice.

The supramolecular assembly of these derivatives is therefore a testament to the directing influence of the functional groups appended to the pyrrole core. The specific arrangement of these groups, and their capacity for hydrogen bonding, are critical determinants of the final crystal structure.

Theoretical and Computational Chemistry of this compound

Computational chemistry provides a powerful lens through which to investigate the molecular properties of this compound, offering insights that complement experimental findings. A variety of theoretical methods can be employed to probe its electronic structure, conformational landscape, and reactivity.

Density Functional Theory (DFT) is a robust computational method for elucidating the electronic structure and energetic properties of molecules like this compound. DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), can provide accurate descriptions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov For this compound, DFT calculations would likely reveal a planar or near-planar geometry for the pyrrole ring and its substituents, which is characteristic of many pyrrole derivatives. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-withdrawing nature of the nitro and carboxylic acid groups is expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and suggesting a propensity to act as an electrophile.

Furthermore, DFT calculations can be used to determine various thermodynamic parameters, such as the enthalpy of formation, which is crucial for assessing the energetic stability of the compound. For a series of designed nitro-derivatives of pyrrole, DFT was used to calculate their enthalpy of formation and bond dissociation energies to evaluate their thermodynamic and kinetic stability. researchgate.net

The following table summarizes key electronic and energetic parameters that could be obtained for this compound using DFT calculations, based on typical values for similar compounds.

Parameter Description Typical Method
Total Energy The total electronic energy of the molecule in its optimized geometry.B3LYP/6-311++G(d,p)
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.B3LYP/6-311++G(d,p)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.B3LYP/6-311++G(d,p)
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, an indicator of chemical reactivity.B3LYP/6-311++G(d,p)
Dipole Moment A measure of the polarity of the molecule.B3LYP/6-311++G(d,p)
Enthalpy of Formation The change in enthalpy during the formation of the compound from its constituent elements.Isodesmic Reactions

Molecular modeling techniques are instrumental in exploring the conformational preferences of this compound. The molecule's flexibility is primarily associated with the orientation of the carboxylic acid group relative to the pyrrole ring. Two principal planar conformations, s-cis and s-trans, can be envisaged, where the C=O bond of the carboxylic acid is either on the same side as the N-H group of the pyrrole ring (s-cis) or on the opposite side (s-trans).

Computational studies on pyrrole-2-carboxylic acid have shown that the conformational stability is governed by a delicate balance of intramolecular interactions, including hydrogen bonding. researchgate.net For this compound, the presence of the nitro group at the 5-position could influence the relative energies of the s-cis and s-trans conformers through electronic effects and potential intramolecular hydrogen bonding.

A potential energy surface scan, performed by systematically rotating the dihedral angle between the pyrrole ring and the carboxylic acid group, can identify the most stable conformers and the energy barriers between them. Such an analysis would provide a detailed picture of the molecule's conformational landscape. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Conformer Description Key Dihedral Angle Expected Relative Stability
s-cisThe C=O bond of the carboxylic acid is on the same side as the N-H group of the pyrrole ring.N-C-C=O approx. 0°Dependent on intramolecular interactions
s-transThe C=O bond of the carboxylic acid is on the opposite side of the N-H group of the pyrrole ring.N-C-C=O approx. 180°Dependent on intramolecular interactions

Quantum chemical methods are invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of reactions in which it participates. The electronic structure, as determined by methods like DFT, provides a foundation for understanding its chemical behavior.

One approach to predicting reactivity is through the analysis of molecular electrostatic potential (MEP) maps. The MEP visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack, while the regions around the pyrrole ring protons would exhibit positive potential.

Fukui functions and dual descriptors are other powerful tools derived from DFT that can quantify the local reactivity of different atomic sites within the molecule. mdpi.com These indices can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these analyses would likely identify the carbon atoms of the pyrrole ring as susceptible to nucleophilic attack, a consequence of the electron-withdrawing effects of the substituents.

Furthermore, quantum chemical calculations can be employed to model entire reaction pathways, locating transition states and calculating activation energies. This allows for a detailed understanding of reaction mechanisms at the molecular level. For instance, in the context of a potential synthetic transformation or a biological interaction, these methods could be used to predict the most favorable reaction pathway and the corresponding rate-determining step.

Derivative Synthesis and Chemical Modification of 5 Nitro 1h Pyrrole 2 Carboxylic Acid

Functionalization at the Pyrrole (B145914) Nitrogen Atom (N-Substitution)

The acidic proton on the pyrrole nitrogen of 5-nitro-1H-pyrrole-2-carboxylic acid provides a ready handle for N-substitution reactions. Standard alkylation and arylation methods can be employed to introduce a variety of substituents at the N-1 position, thereby modulating the electronic and steric properties of the molecule.

N-alkylation can be achieved under basic conditions using alkyl halides. For instance, the reaction of the parent compound with an alkyl iodide or bromide in the presence of a suitable base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), would be expected to yield the corresponding N-alkylated derivative. While specific examples for this compound are not extensively documented in readily available literature, this method is a standard approach for the N-alkylation of pyrroles.

Similarly, N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions. Conditions such as the Ullmann condensation or Buchwald-Hartwig amination, which are commonly used for the N-arylation of heterocycles, could be adapted for this substrate. These reactions typically involve the use of an aryl halide, a copper or palladium catalyst, a suitable ligand, and a base.

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a key functional group that allows for a multitude of chemical transformations, leading to the synthesis of various derivatives.

Esterification and Amidation Reactions

Esterification of this compound can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For example, the reaction with methanol (B129727) or ethanol (B145695) would yield methyl 5-nitro-1H-pyrrole-2-carboxylate and ethyl 5-nitro-1H-pyrrole-2-carboxylate, respectively. These ester derivatives are known and have been reported in chemical literature.

Amidation reactions provide another avenue for derivatization. The carboxylic acid can be converted to an amide by reaction with an amine, often facilitated by a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). This method allows for the synthesis of a wide range of N-substituted 5-nitro-1H-pyrrole-2-carboxamides. For instance, the synthesis of N-Nitro-1H-pyrrole-2-carboxamide has been documented, highlighting the feasibility of this transformation.

TransformationReagents and ConditionsProduct Class
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Esters
AmidationAmine, Coupling Agent (e.g., DCC, EDC), +/- HOBtAmides

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid moiety in this compound to a primary alcohol (2-(hydroxymethyl)-5-nitro-1H-pyrrole) can be challenging due to the presence of the reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the nitro group. More selective reagents might be required to achieve the desired transformation. For instance, borane (B79455) complexes (e.g., BH₃·THF) are often used for the selective reduction of carboxylic acids in the presence of other reducible functional groups, although the outcome would depend on the specific reaction conditions. A two-step process involving initial protection of the nitro group, followed by reduction of the carboxylic acid and subsequent deprotection, could also be a viable strategy.

Decarboxylation, the removal of the carboxylic acid group, of pyrrole-2-carboxylic acids is known to occur under acidic conditions, often facilitated by heating. The mechanism is believed to involve the protonation of the pyrrole ring, which facilitates the loss of carbon dioxide. The presence of the electron-withdrawing nitro group at the 5-position would likely influence the rate and conditions required for decarboxylation compared to the unsubstituted parent compound. Enzymatic decarboxylation of pyrrole-2-carboxylate has also been reported, suggesting a potential biochemical route for this transformation.

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring

The pyrrole ring in this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the nitro group at C-5 and the carboxylic acid group at C-2. Pyrrole itself is highly reactive towards electrophiles, with a strong preference for substitution at the C-2 and C-5 positions. However, with these positions blocked and the ring deactivated, further electrophilic substitution would be difficult and require harsh reaction conditions. If a reaction were to occur, it would likely be directed to the C-3 or C-4 positions, though yields are expected to be low.

Conversely, the presence of the strongly electron-withdrawing nitro group makes the pyrrole ring susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile can displace a suitable leaving group on the aromatic ring. For this compound, a potential SNAr reaction could involve the displacement of the nitro group itself if a strong nucleophile is used, particularly if the pyrrole nitrogen is substituted to prevent deprotonation. Research on 2,5-dinitro-1-methylpyrrole has shown that it undergoes nucleophilic substitution with piperidine (B6355638) and methoxide (B1231860) ion, where one of the nitro groups is displaced. This suggests that under appropriate conditions, the nitro group of this compound or its derivatives could potentially be replaced by a nucleophile.

Synthesis of Poly-substituted and Condensed Pyrrole Systems from this compound

This compound can serve as a valuable starting material for the synthesis of more complex, poly-substituted pyrrole systems. For example, reduction of the nitro group to an amine would yield 5-amino-1H-pyrrole-2-carboxylic acid. This amino group can then be further functionalized through various reactions such as acylation, alkylation, or diazotization, leading to a wide range of di- and tri-substituted pyrroles.

Furthermore, the presence of two reactive functional groups (the carboxylic acid and the potential amino group after reduction) opens up possibilities for the synthesis of condensed pyrrole systems. For instance, the amino-carboxylic acid derivative could be used as a building block in the synthesis of pyrrolo[1,2-a]pyrazines or other fused heterocyclic systems through intramolecular cyclization reactions or by reacting it with appropriate bifunctional reagents.

Design and Synthesis of Chemically Diverse this compound Analogues

The chemical framework of this compound provides a template for the design and synthesis of a diverse array of analogues. By systematically varying the substituents at the N-1 position, modifying the carboxylic acid group, and introducing different functional groups onto the pyrrole ring, a library of compounds with tailored properties can be generated.

Biological Activities and Mechanistic Studies of 5 Nitro 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Antimicrobial Activity of 5-Nitro-1H-pyrrole-2-carboxylic Acid Analogues

Derivatives of this compound have demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects.

Antibacterial Efficacy and Spectrum of Activity

Pyrrole-containing compounds are recognized for their antibacterial potential, with activity observed against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The presence of a nitro group on the pyrrole (B145914) ring is a key feature in several natural and synthetic antibacterial agents. nih.govmdpi.com

Research into synthetic nitro-pyrrolomycins, which are analogues of naturally occurring polyhalogenated antibiotics, has shown that the position of the nitro group on the pyrrole nucleus can influence the antibacterial spectrum. researchgate.net For instance, certain nitro-pyrrolomycin derivatives displayed improved minimal bactericidal concentrations (MBC) against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) when compared to the natural pyrrolomycin C. mdpi.comresearchgate.net

Pyrrole-2-carboxamide derivatives have been investigated as potential inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrole-2-carboxamide scaffold are critical for potent anti-TB activity. For example, compounds with fluorophenyl moieties demonstrated significant potency against Mycobacterium tuberculosis with low cytotoxicity. nih.gov

A study on pyrrole-2-carboxylic acid (PCA) showed its ability to inhibit biofilm formation by Listeria monocytogenes, a foodborne pathogen. nih.gov PCA was found to reduce biofilm biomass, decrease metabolic activity within the biofilm, and collapse its architecture. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives

Compound Class Target Organism Key Findings
Nitro-pyrrolomycins S. aureus, P. aeruginosa Improved MBC compared to natural pyrrolomycin C. mdpi.comresearchgate.net
Pyrrole-2-carboxamides M. tuberculosis Potent inhibitors of MmpL3; fluorophenyl derivatives showed high activity. nih.gov

Antifungal Properties of Pyrrole Derivatives

The pyrrole scaffold is also a component of compounds with antifungal activity. rsc.org Phenylpyrrole analogues, developed based on the structure of the alkaloid lycogalic acid, have been synthesized and evaluated for their effectiveness against various phytopathogenic fungi. mdpi.com These compounds, which retain the pyrrole carboxylic acid moiety, have shown broad-spectrum fungicidal activities. mdpi.com

The mechanism of action for some pyrrole-containing fungicides involves the inhibition of sterol biosynthesis, specifically targeting the 14α-demethylase enzyme, which disrupts the fungal cell membrane. mdpi.com

Antiparasitic Activity against Protozoa (e.g., Trypanosomes)

Nitro-containing compounds have a well-established role in anti-parasitic drug discovery. nih.gov Derivatives of this compound and related nitropyrroles have been investigated for their activity against various protozoan parasites, including Trypanosoma species, the causative agents of human African trypanosomiasis (sleeping sickness) and Chagas disease. nih.govuchile.clnih.gov

A series of 5-nitro-2-aminothiazole-based amides were synthesized and showed activity against Trypanosoma cruzi amastigotes and Trypanosoma brucei brucei. nih.gov Interestingly, the most potent of these compounds were not activated by the type I nitroreductase (NTR), an enzyme often implicated in the mechanism of action of other nitro-aromatic drugs. nih.gov This suggests an alternative mode of action for these specific derivatives.

The antiparasitic activity of marinopyrrole analogs has been demonstrated against Toxoplasma gondii, with some derivatives showing enhanced potency compared to the parent compound. researchgate.net

Antineoplastic and Cytotoxic Potential of this compound Derivatives

In addition to their antimicrobial properties, derivatives of this compound have been the subject of academic investigation for their potential as anticancer agents.

In Vitro Cytotoxicity Against Malignant Cell Lines (Academic Investigation)

Numerous studies have explored the in vitro cytotoxic effects of various pyrrole derivatives against a range of human cancer cell lines.

One study synthesized a series of novel this compound derivatives and evaluated their cytotoxicity against four cancer cell lines: MCF-7 (mammary gland cancer), HepG2 (hepatocellular carcinoma), MDA-MB-231 (breast cancer), and HeLa (epithelioid cervix carcinoma). researchgate.net All synthesized derivatives exhibited varying levels of cytotoxic effects. researchgate.net Notably, a compound featuring a chlorine substituent demonstrated the highest cytotoxicity against HepG2 cell lines. researchgate.net

Another investigation focused on new pyrrole derivatives tested against human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) cancer cell lines. nih.gov One particular derivative demonstrated stronger cytotoxic effects on all tested cancer lines compared to the reference drugs 5-fluorouracil (B62378) and cisplatin (B142131) at the same concentration, killing 81% of LoVo cells after 24 hours. nih.gov

Synthetic nitro-pyrrolomycins have also been shown to inhibit the proliferation of colon (HCT116) and breast (MCF-7) cancer cell lines, with some derivatives being as active or more active than the natural pyrrolomycin C and less toxic towards normal epithelial cells. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

Derivative Cell Line IC50 (µM)
Compound 5a (unsubstituted phenyl) MCF-7 43.15
HepG2 68.17
MDA-MB-231 55.23
HeLa 61.48
Compound 5e (2-Cl) HepG2 21.15
Compound 5h (2-F) HepG2 29.36
Compound 5l (2-OH, 5-Br) HepG2 34.17

Data extracted from a study on novel this compound derivatives. researchgate.net

Molecular Interactions with Cellular Components (e.g., DNA, Enzymes)

The biological activity of this compound derivatives is often attributed to the nitro group, which can be bioreduced to form reactive intermediates. These intermediates can interact with various cellular components, including DNA and enzymes, leading to the inhibition of metabolic pathways and disruption of cellular processes.

The mechanism of reductive activation has been studied for other nitro-aromatic compounds, such as 5-nitroimidazoles. nih.gov This process can involve a four-electron reduction to form hydroxylamines, which can then covalently bind to macromolecules like DNA and proteins. nih.gov

Pyrrolamides, a class of natural products containing pyrrole-2-carboxamide units, are known to bind to specific DNA sequences, which is linked to their antibacterial, antiviral, and antitumor effects. nih.gov Similarly, the interaction of certain pyrrole derivatives with DNA gyrase, an essential bacterial enzyme, has been explored as a mechanism for their antibacterial activity. nih.gov Molecular modeling studies have suggested that the presence of an imine functionality in some pyrrolobenzodiazepines is crucial for their interaction with DNA gyrase. nih.gov

Exploration of Cellular Pathways Impacted (e.g., Apoptosis Induction)

The cellular mechanisms through which this compound and its derivatives exert their biological effects are a subject of ongoing research. A significant area of investigation focuses on their potential to induce apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells. mdpi.com Apoptosis is governed by complex signaling networks, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

While direct studies on this compound are limited, the presence of the nitroaromatic moiety is significant. Nitroaromatic compounds are known to undergo enzymatic reduction within cells, a process that can lead to the generation of reactive oxygen species (ROS). researchgate.net An increase in intracellular ROS can induce oxidative stress, which is a potent trigger for the intrinsic apoptotic pathway. This pathway involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c. mdpi.com

Furthermore, studies on other nitro-containing compounds, such as anti-inflammatory nitro-fatty acids, have demonstrated their ability to suppress tumor growth by causing mitochondrial dysfunction and activating the intrinsic apoptotic pathway in cancer cells. nih.gov It is plausible that derivatives of this compound could operate through similar mechanisms. The activation of key signaling cascades, such as the MAPK pathways (JNK and p38), which are sensitive to cellular stress, may also play a role in mediating these apoptotic effects. mdpi.com

Table 1: Key Apoptotic Pathways and Potential Involvement of Nitro-Pyrrole Derivatives

Pathway Key Mediators Potential Trigger by Nitro-Pyrrole Derivatives
Intrinsic (Mitochondrial) Pathway Bcl-2 family proteins, Cytochrome c, Caspase-9, Caspase-3 Generation of Reactive Oxygen Species (ROS) from the nitro group reduction, leading to mitochondrial stress.
Extrinsic (Death Receptor) Pathway TNF-α, Fas Ligand, Caspase-8, Caspase-3 Currently unknown, but potential for cross-talk with the intrinsic pathway exists.

| Stress-Activated Pathways | JNK, p38 MAPK | Cellular stress induced by the compound or its metabolites could activate these kinases, promoting apoptosis. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Elucidation of Structural Features Governing Biological Potency

The biological potency of derivatives of this compound is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key molecular features responsible for their activity. Based on research into related pyrrole and nitroaromatic compounds, several structural elements are considered critical. nih.govbrieflands.com

The Pyrrole Scaffold: The 1H-pyrrole ring serves as the core structure. Its aromaticity and ability to participate in various intermolecular interactions are fundamental to binding with biological targets.

The Carboxylic Acid Group (-COOH): The carboxylic acid at the 2-position provides a key site for interaction, often through hydrogen bonding, with target proteins. Its acidic nature can be crucial for anchoring the molecule within a receptor's active site. Esterification or amidation of this group can significantly alter a derivative's potency, selectivity, and pharmacokinetic properties.

Substitutions on the Pyrrole Ring and Nitrogen: Modifications at other positions on the pyrrole ring or on the pyrrole nitrogen can fine-tune biological activity. For instance, a SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the N-benzyl side chain was important for inhibitory potency. nih.gov Similarly, adding bulky or lipophilic groups can enhance cell permeability and target engagement. mdpi.com

Table 2: Summary of Key Structural Features and Their Hypothesized Impact on Activity

Structural Feature Position Hypothesized Role in Biological Potency
Pyrrole Ring Core Essential scaffold for target interaction.
Nitro Group C5 Bio-reductive activation, electron-withdrawing properties, key for specific target recognition.
Carboxylic Acid C2 Anchor to target via hydrogen bonding; modifications alter pharmacokinetics.
Pyrrole Nitrogen N1 Site for substitution to modulate lipophilicity and target specificity.

Computational Approaches to SAR: Molecular Docking and Ligand-Target Prediction

Computational methods like molecular docking are invaluable for understanding and predicting the interaction between a ligand, such as a this compound derivative, and its biological target at a molecular level. vlifesciences.com This technique involves placing a model of the small molecule into the three-dimensional structure of a target protein's binding site and calculating the most likely binding conformation and affinity. researchgate.net

In the context of designing new derivatives, docking studies can:

Identify Potential Biological Targets: By screening a library of derivatives against various protein structures, potential targets can be identified.

Rationalize SAR Data: Docking can provide a structural explanation for why certain derivatives are more potent than others. For example, a more active compound might show stronger hydrogen bonding or better hydrophobic interactions with key amino acid residues in the active site. mdpi.com

Guide Lead Optimization: By visualizing the binding mode, researchers can intelligently design new modifications to improve binding affinity and selectivity. nih.gov

For instance, a docking study of pyrrole-2-carbohydrazide derivatives against the enoyl-acyl carrier protein reductase of M. tuberculosis was used to rationalize the observed antimycobacterial activity. vlifesciences.com A similar approach could be applied to this compound derivatives to predict their interactions with potential targets like bacterial enzymes or protein kinases involved in cancer. The nitro group and carboxylic acid would be expected to form key hydrogen bonds and electrostatic interactions within a binding pocket. vlifesciences.commdpi.com

Pharmacophore Modeling for Rational Design

Pharmacophore modeling is another powerful computational tool used in rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

There are two main approaches to generating a pharmacophore model:

Ligand-Based: When the 3D structure of the target is unknown, a model can be created by aligning a set of known active molecules and identifying the common chemical features responsible for their activity.

Structure-Based: If the crystal structure of the target protein is available, a pharmacophore can be derived directly from the key interaction points within its binding site. dovepress.com

Once a pharmacophore model is developed for a particular biological activity, it can be used as a 3D query to rapidly screen large virtual libraries of compounds. This process helps to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active, even if they have a different underlying chemical scaffold. dovepress.com For derivatives of this compound, a pharmacophore model would likely include features representing the carboxylic acid (as a hydrogen bond acceptor/donor), the nitro group (as a hydrogen bond acceptor/electron-withdrawing feature), and the aromatic pyrrole ring (as a hydrophobic/aromatic feature). This model could then guide the design of new derivatives with enhanced potency and selectivity.

Applications of 5 Nitro 1h Pyrrole 2 Carboxylic Acid in Diverse Research Fields

Role as a Key Intermediate in Organic Synthesis and Drug Discovery

The unique arrangement of functional groups in 5-nitro-1H-pyrrole-2-carboxylic acid makes it a valuable precursor in the fields of organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrrole (B145914) ring, while the carboxylic acid provides a convenient point for chemical linkage.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.orgnih.gov this compound serves as a key starting material for creating more complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused-ring systems, such as pyrrolo[2,3-d]pyrimidines. rsc.org This transformation is a cornerstone of its utility, enabling chemists to build upon the pyrrole core to generate novel compounds with potential biological activity. rsc.org The presence of the carboxylic acid allows for further modifications, expanding the range of accessible heterocyclic structures. bldpharm.com

Building Block for Complex Organic Molecules

Nitro compounds are considered ideal intermediates in organic synthesis due to the diverse reactivity of the nitro functionality. frontiersin.org This allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. frontiersin.org this compound exemplifies this principle, functioning as a versatile building block for assembling stereochemically complex molecules. frontiersin.org For instance, nitropyrrole-based compounds have been utilized as crucial intermediates in the multi-step synthesis of modified DNA minor-groove binders, which are molecules designed to interact with specific sequences of genetic material. The pyrrole moiety forms the core of the structure, while the nitro and carboxylic acid groups are manipulated during the synthetic sequence to achieve the final complex target molecule. rsc.org

Scaffold for Peptidomimetic Studies

Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability or bioavailability. The rigid, planar structure of the pyrrole ring makes it an excellent scaffold for creating conformationally constrained peptide mimics. researchgate.net Research has demonstrated that a derivative of this compound, specifically 5-(aminomethyl)pyrrole-2-carboxylic acid (which is synthesized from the nitro compound), can act as a structural surrogate for a Gly-ΔAla dipeptide. researchgate.net By incorporating this pyrrole-based amino acid into peptide chains, researchers can enforce specific secondary structures, such as β-turns. researchgate.net This control over molecular shape is critical for studying peptide-receptor interactions and for the rational design of new therapeutic agents. mdpi.com

Table 2: Summary of Applications in Organic Synthesis and Drug Discovery

Application Area Specific Role Key Transformation / Feature
Novel Heterocycles Precursor for fused-ring systems Reduction of nitro group to amine for cyclization
Complex Molecules Intermediate for multi-step synthesis Diverse reactivity of the nitro group

| Peptidomimetics | Scaffold for dipeptide isosteres | Rigid pyrrole core constrains peptide conformation |

Applications in Materials Science and Engineering

Beyond its role in life sciences, the chemical characteristics of this compound and its derivatives are being explored in the creation of functional materials with unique electronic and structural properties.

Development of Conducting Polymers and Optoelectronic Devices

Conducting polymers, such as polypyrrole (PPy), are organic materials with intrinsic electrical conductivity. ekb.eg The properties of these polymers can be tuned by incorporating functional groups into their monomeric units. nih.gov Carboxylic acid-functionalized polypyrroles have been developed as bioactive platforms for tissue engineering and bio-electrodes. nih.govscispace.com In these materials, the carboxylic acid groups provide a handle for covalently attaching biological molecules, such as peptides, to the polymer surface. nih.gov this compound serves as a potential precursor for such functionalized monomers. The presence of the nitro group, an electron-withdrawing substituent, can also modulate the electronic properties (e.g., conductivity and redox potential) of the resulting polymer, making it a target for the development of new materials for optoelectronic devices. mdpi.com

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of the organic linker is crucial as it defines the pore size, shape, and chemical environment of the framework. researchgate.net Aromatic carboxylic acids are among the most common linkers used in MOF synthesis. nih.gov The incorporation of additional functional groups, such as nitro groups, onto the linker can impart specific properties to the MOF, such as enhanced Lewis acidity or specific binding sites for guest molecules. researchgate.net There is significant research into MOFs functionalized with nitro groups for applications in gas capture and catalysis. researchgate.netresearchgate.net this compound, containing both a metal-coordinating carboxylate group and a functional nitro group, is a prime candidate for use as a specialized organic linker in the design and synthesis of novel MOFs and coordination polymers with tailored properties. nih.govresearchgate.net

Electrochemical Applications

Utilization as Electrode Materials for Sensing Applications

Following a comprehensive review of available scientific literature, no specific research articles or detailed data could be found regarding the direct application of this compound as an electrode material for sensing applications. While the broader class of pyrrole-based compounds, particularly pyrrole and its derivatives like pyrrole-2-carboxylic acid, are extensively studied for the development of conducting polymers used in electrochemical sensors, research specifically detailing the use of the nitrated form, this compound, in this context is not present in the reviewed sources.

Electrochemical sensors often rely on the modification of electrode surfaces with materials that can facilitate specific interactions with target analytes, leading to a measurable electrical signal. Conducting polymers derived from monomers like pyrrole are popular for this purpose due to their electrical properties, stability, and the ability to incorporate functional groups that can enhance selectivity and sensitivity.

However, the introduction of a nitro group at the 5-position of the pyrrole-2-carboxylic acid ring significantly alters the electronic and chemical properties of the molecule. While this modification could theoretically be explored for sensing applications, for instance, in the detection of specific analytes that may interact with the nitro group, there is currently no published research to support this.

Future Research Directions and Emerging Paradigms for 5 Nitro 1h Pyrrole 2 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Technologies

The conventional batch synthesis of pyrrole (B145914) derivatives, particularly those involving nitration, often presents challenges related to thermal control and safety. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a promising alternative. This methodology is particularly well-suited for reactions that are highly exothermic, such as nitration, providing superior control over reaction parameters and enhancing safety. uc.pt

Future research will likely focus on adapting classical pyrrole syntheses, like the Paal-Knorr or Hantzsch methods, to continuous flow systems for the production of 5-nitro-1H-pyrrole-2-carboxylic acid and its precursors. uc.pt The integration of automated synthesis platforms can enable high-throughput screening of reaction conditions, rapid optimization, and the generation of molecular libraries for biological and materials science applications. This approach allows for the efficient production of derivatives, potentially leading to the discovery of compounds with enhanced properties. uc.pt

Table 1: Potential Flow Chemistry Approaches for Synthesis
Synthesis TypeKey FeaturesFlow Chemistry AdvantagesRelevance to this compound
Paal-Knorr Cyclocondensation Condensation of a 1,4-dicarbonyl compound with a primary amine; can be highly exothermic. uc.ptpolimi.itEnhanced thermal control, improved safety, rapid mixing, and potential for higher yields. uc.ptContinuous production of the pyrrole-2-carboxylic acid core prior to a subsequent flow nitration step.
Hantzsch Synthesis Reaction of an α-halo ketone with a β-ketoester and an amine. uc.ptPrecise control of stoichiometry and residence time, enabling the synthesis of complex substituted pyrroles. uc.ptA versatile route for creating substituted precursors to this compound.
Nitration Electrophilic aromatic substitution using nitrating agents; highly exothermic and potentially hazardous in batch.Superior heat dissipation, reduced reactor volume for enhanced safety, and controlled introduction of reagents.Direct, safe, and efficient continuous nitration of the 1H-pyrrole-2-carboxylic acid scaffold.

Exploration of Novel Biological Targets and Therapeutic Modalities

Pyrrole-containing compounds are foundational motifs in numerous biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. eurekaselect.comnih.govrsc.org The unique structure of this compound, featuring both a nitro group and a carboxylic acid on a pyrrole scaffold, suggests potential for diverse biological interactions. Nitropyrrole natural products, such as the pyrrolomycins, are known for their potent antibiotic properties. nih.govnih.gov

Future investigations should aim to uncover novel biological targets for this compound and its derivatives. Research could explore its potential as an inhibitor of specific enzymes, such as bacterial DNA gyrase (GyrB) or topoisomerase IV (ParE), which are targets for some pyrrolamide antibiotics. nih.gov Another avenue is the investigation of its capacity to act as a quorum sensing (QS) inhibitor, a strategy to combat bacterial virulence and biofilm formation without exerting direct bactericidal pressure. nih.gov The structural similarities to natural protonophores like pyrrolomycins also suggest that its ability to disrupt cellular membrane potentials could be a valuable therapeutic modality against both bacteria and cancer cells. nih.govresearchgate.net

Table 2: Potential Biological Targets and Therapeutic Modalities
Compound Class/FamilyKnown Biological Target/MechanismTherapeutic ModalityPotential Relevance for this compound
Pyrrolomycins Bacterial membrane potential disruption. nih.govProtonophore, Antibacterial. nih.govInvestigation as a membrane-depolarizing agent. researchgate.net
Pyrrolamides Bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govEnzyme Inhibition, Antibacterial.Design of derivatives as novel topoisomerase inhibitors.
1H-pyrrole-2,5-dicarboxylic acid Quorum Sensing (QS) systems in P. aeruginosa. nih.govQuorum Sensing Inhibition, Antibiotic Adjuvant. nih.govExploration as a QS inhibitor to attenuate bacterial virulence.
General Pyrrole Derivatives Various enzymes, receptors. rsc.orgontosight.aiAnticancer, Antiviral, Anti-inflammatory. rsc.orgnih.govBroad screening against panels of kinases, proteases, and other therapeutic targets.

Advanced Computational Approaches for Drug Design and Materials Discovery

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby accelerating the design and discovery process. For this compound, methods such as Density Functional Theory (DFT) can be employed to investigate its thermodynamic and kinetic stability, as has been done for other nitro-pyrrole derivatives. researchgate.net Such calculations can elucidate bond dissociation energies and enthalpies of formation, providing insights into the molecule's reactivity and suitability for various applications. researchgate.net

In the realm of drug discovery, molecular docking and dynamics simulations can predict the binding affinity and interaction patterns of this compound derivatives with prospective biological targets. This in silico screening can prioritize compounds for synthesis and biological testing, saving significant time and resources. For materials science, computational modeling can predict the electronic properties, such as band gaps and charge transport characteristics, of polymers and materials incorporating the this compound unit. acs.org This can guide the development of novel organic semiconductors or sensor materials.

Table 3: Computational Methods in Research
Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT) Calculation of thermodynamic properties (enthalpy of formation), kinetic stability (bond dissociation energy), and electronic structure. researchgate.netPredicting stability, reactivity, and suitability as a high-energy-density material precursor. researchgate.net
Molecular Docking Predicting the preferred orientation and binding affinity of a ligand to a biological target. nih.govIdentifying potential protein targets and guiding the design of more potent enzyme inhibitors or receptor antagonists.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity or chemical reactivity.Developing predictive models for the antibacterial or anticancer activity of a series of derivatives.
Molecular Dynamics (MD) Simulations Simulating the motion and interaction of atoms and molecules over time.Assessing the conformational stability of the molecule in different environments and its dynamic interactions within a protein binding site.

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. semanticscholar.org Future research on this compound should prioritize the development of sustainable synthetic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources. This includes the exploration of reactions in green solvents like water or ethanol (B145695), the use of recyclable catalysts, and the application of energy-efficient activation techniques such as ultrasound irradiation. semanticscholar.orgresearchgate.net

A significant advancement would be the development of catalytic systems that replace stoichiometric reagents. For instance, the use of earth-abundant, acid-tolerant iron catalysts for cascade reactions that form the pyrrole ring could offer a greener alternative to traditional methods. nih.gov Furthermore, sourcing starting materials from biomass is a key aspect of sustainable chemistry. Recent studies have demonstrated the synthesis of pyrrole-2-carboxylic acid, the direct precursor, from cellulose (B213188) and chitin-based feedstocks, presenting a pathway to produce this compound from renewable resources. researchgate.netmonash.edu

Development of Smart Functional Materials Incorporating this compound

Pyrrole-based polymers are well-known for their conducting and semiconducting properties, making them valuable in the field of organic electronics. acs.org The incorporation of this compound into polymeric structures is an intriguing and underexplored area. The strong electron-withdrawing nature of the nitro group, combined with the conjugation of the pyrrole ring, could significantly modulate the electronic and optical properties of the resulting materials.

Future work could focus on the synthesis of polymers and copolymers of this compound. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto other material backbones. rsc.org These new functional materials could be investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. acs.org The nitro group, in particular, may impart selectivity for detecting specific analytes, leading to the development of "smart" materials that respond to environmental stimuli.

Multi-omics Integration for Comprehensive Biological Understanding

Should derivatives of this compound demonstrate significant biological activity, a deep understanding of their mechanism of action will be crucial for further development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level view of how a compound affects a biological system.

For example, if a derivative shows potent antibacterial effects, transcriptomics (RNA-seq) could be used to analyze the changes in gene expression in bacteria upon treatment. This could reveal the specific cellular pathways that are disrupted. Metabolomics could then identify changes in the cellular metabolite profile, providing further clues about the compound's mechanism. This holistic approach moves beyond a single-target perspective and can uncover novel mechanisms of action, identify potential off-target effects, and provide a comprehensive biological understanding that is essential for modern drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitro-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nitration of pyrrole-2-carboxylic acid derivatives. For example, starting from pyrrole-2-carboxylic acid or 2-acetylpyrrole, nitration is typically performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration or decomposition. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 eq HNO₃) and monitoring reaction progress via TLC or HPLC. Post-reaction purification often employs recrystallization from ethanol/water mixtures .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals suitable for diffraction can be grown by slow evaporation of a saturated ethanol/ethyl acetate solution. Hydrogen bonding patterns (e.g., N–H⋯O and O–H⋯O interactions) and dimer formation should be analyzed to validate the crystal packing, as demonstrated in related pyrrole-carboxylic acid structures . Complementary techniques like NMR (¹H/¹³C) and FT-IR can verify functional groups, with characteristic shifts for nitro (C–NO₂ at ~1500 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperature (4–40°C) show degradation above 60°C, requiring storage at –20°C in desiccated conditions. UV-Vis spectroscopy (λmax ~270 nm) can monitor decomposition kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from impurities or divergent assay conditions. Rigorous purity validation (HPLC ≥95%) and standardized bioassays (e.g., MIC testing with control strains) are essential. Comparative studies using derivatives (e.g., esterified or metal complexes) can isolate structure-activity relationships. For example, Cu(II) complexes of pyrrole-carboxylic acid derivatives show enhanced activity due to metal coordination .

Q. What strategies are effective for designing derivatives of this compound to enhance its pharmacological profile?

  • Methodological Answer : Functionalization at the nitro or carboxylic acid groups is common. For instance:

  • Esterification : React with methanol/H₂SO₄ to form methyl esters, improving membrane permeability.
  • Metal complexation : Use CuCl₂ or Co(NO₃)₂ to form chelates, enhancing stability and bioactivity.
  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) yields amine intermediates for further coupling (e.g., amide bonds with bioactive moieties). Reaction pathways should be validated via LC-MS and elemental analysis .

Q. How can computational methods predict the reactivity or spectroscopic behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nitro group electron-withdrawing effects on the pyrrole ring. Simulated IR and NMR spectra can be compared to experimental data to validate computational models. Molecular docking studies assess potential interactions with biological targets (e.g., enzyme active sites) .

Q. What experimental approaches address low yields in the synthesis of nitro-pyrrole derivatives?

  • Methodological Answer : Low yields may stem from competing side reactions (e.g., ring oxidation). Strategies include:

  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct nitration.
  • Alternative nitrating agents : Use acetyl nitrate (AcONO₂) for milder conditions.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting crystallographic data for related pyrrole-carboxylic acid structures?

  • Methodological Answer : Variations in hydrogen-bonding motifs (e.g., R₂²(8) vs. R₂²(10) dimers) may arise from solvent effects or crystallization conditions. Repeating experiments with identical solvents (e.g., ethanol/ethyl acetate) and comparing unit cell parameters (a, b, c, α, β, γ) ensures consistency. Use software like Mercury to overlay structures and identify conformational differences .

Q. What statistical methods are suitable for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Dose-response curves (log-transformed concentrations vs. inhibition %) should be fitted with nonlinear regression (e.g., Hill equation). Use ANOVA with post-hoc tests (Tukey’s HSD) to compare IC₅₀ values across derivatives. Bootstrapping (1,000 iterations) assesses confidence intervals for small datasets .

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5-nitro-1H-pyrrole-2-carboxylic acid
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5-nitro-1H-pyrrole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.